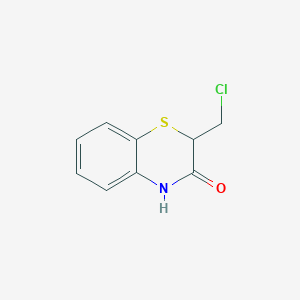

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one

Overview

Description

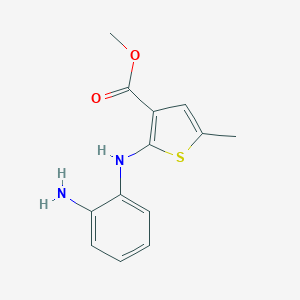

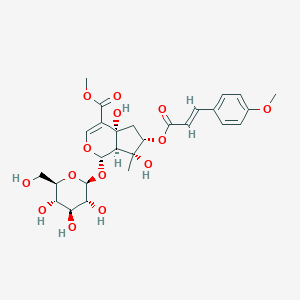

The compound "2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one" is a chemical entity that appears to be a derivative of the 1,4-benzothiazine class. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The chloromethyl group attached to the 2H-1,4-benzothiazin-3(4H)-one core structure suggests potential reactivity that could be exploited in further chemical transformations .

Synthesis Analysis

The synthesis of related benzothiazine derivatives has been reported in the literature. For instance, chloro- and methyl-substituted 10H-pyrazino[2,3-b][1,4]benzothiazines were prepared and structurally characterized using 13C NMR and X-ray crystallography . Another study describes the synthesis of 3-chloromethyl-2(3H)-benzothiazolones from triphenyl triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure . These methods could potentially be adapted for the synthesis of "2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one."

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives has been extensively studied. X-ray crystallography has been used to determine the structures of various benzothiazine compounds, revealing details such as intramolecular hydrogen bonds and the conformation of the heterocyclic thiazine rings . These studies provide a foundation for understanding the molecular structure of "2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one."

Chemical Reactions Analysis

Benzothiazine derivatives are known to undergo various chemical reactions. For example, the reaction of 2-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-ones with enamines leads to the formation of 2-substituted derivatives, which can further react to produce spiro derivatives . Another study reports the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines, resulting in a set of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives . These reactions highlight the reactivity of the chloromethyl group and the potential for further functionalization of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives can be inferred from mass spectrometric studies and crystallographic investigations. Mass spectrometry has been used to study the fragmentation patterns of benzothiazine derivatives, providing insights into their stability and reactivity under electron impact ionization . Crystallographic studies have revealed the preferred conformations and intermolecular interactions of benzothiazine compounds, which are important for understanding their physical properties .

Scientific Research Applications

Synthesis and Derivative Formation

2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one is a key intermediate in the synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives. The reaction with 'push-pull' enamines in the presence of triethylamine leads to a variety of derivatives, showcasing the compound's role in expanding the chemical space of benzothiazinone-related molecules (Nazarenko et al., 2008). This demonstrates its utility in generating new chemical entities with potential applications in drug discovery and material sciences.

Biological Activity Studies

The antimicrobial activities of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues synthesized from chloro-substituted-2-amino-5-fluorobenzenethiol indicate the compound's significance in developing new antimicrobial agents. These studies reveal the potential for creating novel treatments against bacterial and fungal infections, emphasizing the chemical's role in antibacterial and antifungal research (Armenise et al., 2012).

Chemical Structure and Energetics Analysis

Research on the energetics of 1,4-benzothiazin-3(2H, 4H)-one, involving experimental and computational studies, provides insights into the compound's combustion energy, enthalpy of formation, and sublimation. This analysis not only advances our understanding of the compound's physical and chemical properties but also aids in the development of materials with tailored energetic characteristics (Miranda et al., 2011).

properties

IUPAC Name |

2-(chloromethyl)-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-5-8-9(12)11-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCANWZDLUKZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549410 | |

| Record name | 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

CAS RN |

139331-42-3 | |

| Record name | 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

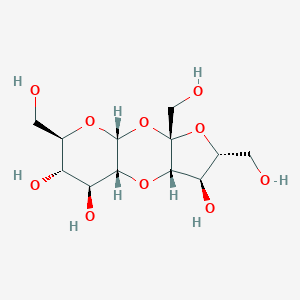

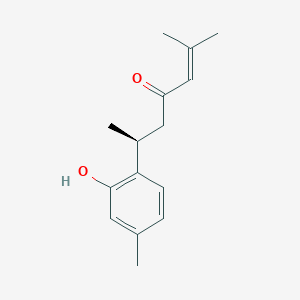

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)